AM281 (1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide) is a synthetic compound classified as a cannabinoid antagonist. [] It acts primarily as a selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1 receptor). [, , , ] AM281 is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , ] It has been utilized in numerous studies exploring the therapeutic potential of cannabinoid receptor modulation in conditions such as septic shock, neurologic dysfunction, pain, memory impairment, and anxiety. It was initially developed as a potential human SPECT ligand to enable imaging of cannabinoid CB1 receptors in the living human brain. [, ]
AM281 primarily exerts its effects by binding to and blocking the cannabinoid receptor type 1 (CB1 receptor), acting as an antagonist or inverse agonist. [, , , , ] This blockade prevents the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) to CB1 receptors, thereby inhibiting their downstream signaling pathways. [, , , , , , , , , ] By antagonizing CB1 receptors, AM281 can modulate various physiological processes, including neuronal excitability, synaptic transmission, neuroinflammation, and vascular function. [, , , , , , , , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9